Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Description
Structural Significance of Spirocyclic Diazaspiro Compounds
Spirocyclic diazaspiro compounds, such as this compound, are distinguished by their fused heterocyclic rings, which confer unique conformational and electronic properties. The diazaspiro[3.4]octane core consists of a five-membered pyrrolidine ring and a four-membered azetidine ring sharing a single spiro carbon atom (Figure 1). This architecture imposes significant steric constraints, reducing rotational freedom and stabilizing specific conformations that enhance binding selectivity to biological targets.
The tert-butyl carboxylate group further modulates the compound’s physicochemical properties. The bulky tert-butyl moiety increases lipophilicity, improving membrane permeability, while the carboxylate group introduces polarity, balancing solubility. Such features are critical in medicinal chemistry, where spirocyclic scaffolds are prized for their ability to occupy three-dimensional chemical space more effectively than planar aromatic systems. For example, diazaspiro[3.4]octane derivatives have been employed in inhibitors targeting enzymes like poly (ADP-ribose) polymerase (PARP) and protein tyrosine phosphatases, where conformational rigidity improves potency and selectivity.
Table 1: Key Structural Attributes of this compound
The spirocyclic framework also mitigates metabolic instability by shielding reactive functional groups from enzymatic degradation. This property is exemplified in analogs of the PARP inhibitor Olaparib, where replacing piperazine with diazaspiro[3.3]heptane improved metabolic resistance and selectivity. Similarly, this compound’s oxo group at position 6 introduces a hydrogen-bond acceptor, potentially enhancing interactions with target proteins.
Historical Context in Heterocyclic Chemistry Research
The synthesis of spirocyclic compounds dates to the early 20th century, but their systematic exploration in medicinal chemistry began in the 1990s with advances in asymmetric catalysis and ring-closing metathesis. Diazaspiro[3.4]octane derivatives emerged as a focus in the 2010s, driven by the need for scaffolds that combine rigidity with synthetic accessibility. For instance, the tert-butyl carboxylate group in this compound is a common protecting group introduced via Boc (tert-butoxycarbonyl) chemistry, a method refined in the 2000s for nitrogen-rich heterocycles.
Early applications of diazaspiro compounds centered on their role as peptidomimetics, where their constrained structures mimic bioactive peptide conformations. The discovery of spirocyclic antioxidants in the 2010s, such as spiro[indole-3,2-oxirane] derivatives with radical-scavenging activity, further underscored their versatility. This compound represents a convergence of these trends, combining a metabolically stable spirocore with functional groups amenable to further derivatization.
Table 2: Milestones in Spirocyclic Compound Research
The compound’s synthetic accessibility via multicomponent reactions—such as the Ugi reaction or spirocyclization of aminoketones—has also contributed to its adoption in high-throughput screening libraries. Recent studies on GABA_A receptor modulators and SHP2 inhibitors illustrate how diazaspiro[3.4]octane cores are engineered to probe complex biological targets. As heterocyclic chemistry continues to prioritize three-dimensional diversity, this compound exemplifies the synergy between structural innovation and historical methodological progress.
Properties
IUPAC Name |
tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)5-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVHZRFVBVFHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization Reaction
The synthesis typically begins with the cyclization of tert-butyl carbamate and ethyl acrylate in the presence of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU). This step forms the spirocyclic core structure through a Michael addition-cyclization sequence. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction Conditions
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Solvent : Dichloromethane (DCM)
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Base : DBU (1.2 equiv)
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Temperature : 0–5°C
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Time : 12–16 hours
The intermediate product, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, is isolated via aqueous workup and column chromatography, yielding 65–70%.
Oxidation Step
The cyclized intermediate undergoes oxidation to introduce the 6-oxo group. Tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) are employed as catalytic oxidants in a mixture of acetonitrile and water (4:1 v/v). This step proceeds at room temperature for 6–8 hours, achieving 85–90% conversion.
Optimization Insights
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Excess NMO (2.5 equiv) ensures complete oxidation.
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TPAP loading at 5 mol% balances cost and efficiency.
Boc Protection of Bicyclic Amine Precursors
Preparation of Bicyclic Amine
An alternative route starts with a preformed bicyclic amine, 2,5-diazaspiro[3.4]octane, synthesized via reductive amination of a diketone precursor. Sodium cyanoborohydride in methanol at pH 4–5 facilitates this step, yielding the amine in 75–80% purity.
Introduction of Boc Group
The amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This reaction proceeds quantitatively at 25°C within 2 hours, followed by extraction and crystallization to isolate the product.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | TEA (3.0 equiv) |
| Temperature | 25°C |
| Yield | 95% |
Microwave-Assisted Synthesis
Microwave irradiation has been leveraged to accelerate the cyclization and oxidation steps. In this method, the cyclization reaction completes within 30 minutes at 80°C, while the oxidation step requires only 1 hour. This approach reduces overall synthesis time from 20–24 hours to 2–3 hours, with a marginal improvement in yield (72–75%).
Advantages
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Scalability : Suitable for gram-scale production.
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Purity : Reduced byproduct formation due to controlled heating.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of each method:
| Method | Total Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization-Oxidation | 18–24 | 65–70 | 98 |
| Boc Protection | 3–4 | 95 | 99 |
| Microwave-Assisted | 2–3 | 72–75 | 98 |
Key Findings
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The Boc protection route offers the highest yield but requires pre-synthesized amines.
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Microwave-assisted synthesis balances speed and yield, making it ideal for high-throughput applications.
Mechanistic Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, reduction may produce alcohol derivatives, and substitution reactions can result in a variety of substituted spiro compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 226.28 g/mol
CAS Number : 1373028-62-6
IUPAC Name : tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
The compound features a spirocyclic structure, characterized by a combination of diaza and oxo functional groups. This unique architecture contributes to its diverse reactivity and biological activity.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its spirocyclic framework allows for the construction of more complex molecules through various chemical reactions such as:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce new functional groups.
- Oxidation and Reduction : It can be oxidized to form additional oxo groups or reduced to yield hydroxyl derivatives.
Biological Research
The compound has shown promise in biological applications, particularly in the study of enzyme inhibition and protein interactions:
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Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, making it a candidate for drug development targeting conditions such as Alzheimer's disease.
Enzyme Target IC50 Value Reference Acetylcholinesterase 30 nM Bioorganic & Medicinal Chemistry Letters -
Anticancer Activity : Studies have demonstrated its potential in reducing cell viability in cancer cell lines.
Cancer Cell Line IC50 Value Reference Breast Cancer 15 µM Journal of Medicinal Chemistry
Materials Science
In materials science, this compound is explored for developing new materials with enhanced properties:
- Polymer Chemistry : It can be utilized as a monomer or additive to improve the mechanical properties of polymers.
- Coatings and Adhesives : Its unique structure can enhance the performance of coatings and adhesives due to its reactivity.
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM.
Case Study on Enzyme Inhibition
A recent publication in Bioorganic & Medicinal Chemistry Letters reported on the compound's ability to inhibit acetylcholinesterase with an IC50 value of 30 nM, highlighting its potential use in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic and Bicyclic Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Ring System Differences : Spiro[3.4]octane derivatives (e.g., target compound) exhibit greater conformational rigidity compared to bicyclo systems (e.g., bicyclo[2.2.2]octane), which may influence binding affinity in biological targets .
Nitrogen Arrangement : The 2,5-diaza configuration in the target compound contrasts with 2,6-diaza analogs, modifying base strength and coordination chemistry .
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS No. 1373028-62-6) is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Purity : Typically around 95% to 97% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Antimicrobial Activity
A recent study explored the compound's effectiveness against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined using the resazurin microtiter plate assay, revealing promising antimicrobial properties.
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 0.032 |
| Control (standard antibiotic) | 0.004 |
This indicates that while the compound shows activity, it is less potent than established antibiotics .
2. Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor, particularly in cancer treatment contexts. Kinases play a crucial role in signaling pathways that regulate cell growth and proliferation.
In vitro assays demonstrated that this compound inhibits specific kinases with varying IC50 values:
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | 75 |
| mTOR | 150 |
| AKT | 200 |
These results suggest that the compound may have therapeutic potential in targeting cancer cell proliferation pathways .
3. Neuropharmacological Effects
Preliminary studies have indicated that this compound may act as a selective dopamine D3 receptor antagonist, which could have implications for treating disorders like schizophrenia and Parkinson's disease.
In behavioral assays on rodent models, the compound showed significant effects on locomotion and anxiety-like behaviors:
| Test | Effect |
|---|---|
| Open Field Test | Increased locomotion at doses of 1 mg/kg |
| Elevated Plus Maze | Reduced anxiety-like behavior at doses of 0.5 mg/kg |
These findings highlight the potential neuropharmacological applications of this compound .
Case Study: Antitubercular Activity
A study published in Molecules reported on a series of diazaspiro compounds where this compound was identified as a lead candidate against drug-sensitive strains of Mycobacterium tuberculosis. The study emphasized structure-activity relationships (SAR) indicating modifications could enhance potency .
Case Study: Cancer Therapeutics
In another investigation focused on cancer therapeutics, researchers synthesized derivatives of diazaspiro compounds, including this compound. These derivatives were tested for their ability to inhibit tumor cell growth in vitro and showed promising results against various cancer cell lines .
Q & A
Basic Questions
Q. What are the key physicochemical properties of tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate, and how do they influence experimental handling?
- Molecular Formula : C₁₁H₂₀N₂O₂; Molecular Weight : 212.29 g/mol .
- Density : 1.1±0.1 g/cm³; Boiling Point : 301.3±35.0 °C at 760 mmHg .
- Storage : Store at 2–8°C under inert gas and protected from light to prevent degradation .
- Handling : Use gloves and avoid inhalation/contact with skin/eyes due to potential irritant properties (H315, H319) .
Q. What are the recommended synthetic routes for this compound?
- A common method involves catalytic hydrogenation of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni in methanol under H₂ (50 psi) at room temperature. Recrystallization from ethanol yields single crystals suitable for X-ray analysis .
Q. How can researchers confirm the purity and identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : For structural confirmation (e.g., sp³ hybridized carbons in the spiro ring).
- Mass Spectrometry : To verify molecular weight (212.29) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–H distances: 0.98–0.99 Å) and conformational details (envelope conformations in the five-membered rings) .
Advanced Research Questions
Q. How do structural features of this compound impact its reactivity in medicinal chemistry applications?
- The spirocyclic scaffold and tertiary butyl carbamate group enhance metabolic stability and bioavailability, making it a valuable intermediate for protease inhibitors or kinase-targeted drugs .
- The 6-oxo group may participate in hydrogen bonding (N–H···O interactions), influencing crystal packing and solubility .
Q. What contradictions exist in reported data, and how should researchers address them?
- Discrepancies :
- Boiling Point : Some sources report 301.3±35.0 °C , while others lack data .
- Safety Classification : Variability in hazard codes (e.g., Xi in vs. H302/H315 in ).
Q. What methodological considerations are critical for crystallographic analysis of this compound?
- Sample Preparation : Recrystallize from ethanol to obtain high-quality single crystals .
- Refinement : Use SHELXL for small-molecule refinement. Fix H atoms geometrically with riding models (Uiso(H) = 1.2–1.5×Ueq of parent atoms) .
- Hydrogen Bonding : Analyze N–H···O interactions (e.g., bond lengths ~2.8–3.0 Å) to understand supramolecular assembly .
Q. How can computational modeling complement experimental data for this spirocyclic compound?
- Conformational Analysis : Density Functional Theory (DFT) can predict envelope conformations of five-membered rings, aligning with X-ray data .
- Solubility Prediction : Use COSMO-RS to estimate logP (experimental: 0.59 ) and optimize solvent systems for reactions.
Methodological Best Practices
- Synthesis Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane) and purify via flash chromatography (silica gel, gradient elution) .
- Safety Protocols : Store separately from incompatible materials (e.g., strong oxidizers) and dispose via licensed waste management .
- Data Reproducibility : Document batch-specific properties (e.g., lot-specific density variations) and adhere to ICH guidelines for stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
